2,3,4-Trimethyl-1,8-naphthyridine
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Overview
Description
2,3,4-Trimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8, and methyl groups at positions 2, 3, and 4. The presence of these methyl groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 2,3,4-trimethyl-1,8-naphthyridine belongs, have diverse biological activities and are used in medicinal chemistry .
Mode of Action
It is known that 1,8-naphthyridines interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,8-naphthyridines, in general, are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines are known to have diverse biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of a Lewis acid such as N-bromosulfonamide . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a ketone or aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically employs large-scale multicomponent reactions due to their efficiency and high yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced naphthyridine derivatives.
Substitution: Formation of halogenated naphthyridine derivatives.
Scientific Research Applications
2,3,4-Trimethyl-1,8-naphthyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Lacks the methyl groups present in 2,3,4-Trimethyl-1,8-naphthyridine, resulting in different chemical properties and reactivity.
2,3-Dimethyl-1,8-naphthyridine: Similar structure but with fewer methyl groups, leading to variations in its chemical behavior.
4-Methyl-1,8-naphthyridine: Contains a single methyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of three methyl groups, which enhance its stability and reactivity compared to other naphthyridine derivatives. This makes it particularly valuable in applications requiring robust chemical properties .
Properties
IUPAC Name |
2,3,4-trimethyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFCFXXNZZZQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CC=C2)N=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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